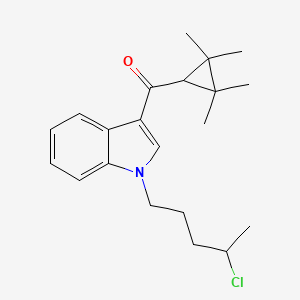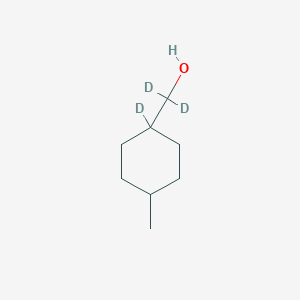
(1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UR-144 N-(4-chloropentyl) analog is a synthetic cannabinoid that differs from the parent compound, UR-144, by the addition of chloride to the 4 position of the pentyl chain. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Identification and Characterization
- Identification in Products : The compound, often referred to as UR-144, has been identified in various commercial products, including 'legal high' products like herbal, resin, and powder forms. Related compounds and pyrolysis products have also been detected, indicating its presence and transformations in different mediums (Kavanagh et al., 2013).
Pharmacological Characteristics
- Cannabinoid Receptor Affinity : Research has shown that variants of this compound, such as despentyl-UR-144 (DP-UR-144), exhibit significant affinities for cannabinoid receptors CB1 and CB2. This highlights its potential pharmacological activities, which are important for understanding its effects when present in drug products (Ichikawa et al., 2016).
Synthesis and Analysis
- Synthesis Patterns : Studies have focused on predicting and synthesizing analogues of this compound, along with spectroscopic analysis. These research efforts help in anticipating future drug market trends and in developing methods for identifying unknown substances (Carlsson et al., 2016).
Metabolism and Detection
- Metabolism Studies : Investigations into the metabolism of this compound, particularly its synthetic cannabinoid variants like UR-144 and XLR-11, have been conducted. These studies are crucial for understanding how the compound is processed in the body and for developing effective markers for drug testing (Jang et al., 2015).
Regulatory Actions
- Scheduling and Control : Regulatory documents have been published concerning the placement of UR-144 and related compounds into Schedule I of the Controlled Substances Act. This indicates the legal status and the regulatory controls imposed on these substances (Federal register, 2016).
Propriétés
Formule moléculaire |
C21H28ClNO |
|---|---|
Poids moléculaire |
345.9 |
Nom IUPAC |
[1-(4-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28ClNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
Clé InChI |
UOFHQAJWQKZFDB-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)Cl |
Synonymes |
(1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





